N-(2,4-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS No.: 946246-21-5
Cat. No.: VC6964204
Molecular Formula: C22H22N2O2
Molecular Weight: 346.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946246-21-5 |
|---|---|
| Molecular Formula | C22H22N2O2 |
| Molecular Weight | 346.43 |
| IUPAC Name | N-(2,4-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C22H22N2O2/c1-15-10-11-20(17(3)13-15)23-21(25)19-9-6-12-24(22(19)26)14-18-8-5-4-7-16(18)2/h4-13H,14H2,1-3H3,(H,23,25) |
| Standard InChI Key | UIJIMFWZXQZQIN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3C)C |
Introduction
IUPAC Name
The IUPAC name of the compound is N-(2,4-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide.
Molecular Formula
The molecular formula is C21H20N2O2, indicating the presence of 21 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.
Molecular Weight
The molecular weight is approximately 332.4 g/mol, calculated based on its molecular formula.
Structural Features
The compound contains:
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A dihydropyridine ring with a ketone group at position 2.
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A carboxamide group at position 3.
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Substituents including:
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A 2,4-dimethylphenyl group attached to the amide nitrogen.
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A benzyl group substituted at position 1 of the dihydropyridine ring.
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Synthesis
The synthesis of N-(2,4-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide likely involves multi-step organic reactions. A plausible synthetic route includes:
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Preparation of the Dihydropyridine Core:
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The dihydropyridine scaffold can be synthesized using a Hantzsch reaction involving an aldehyde (e.g., benzaldehyde derivative), β-ketoester, and ammonia or an amine.
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Amide Formation:
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The carboxylic acid group on the dihydropyridine ring can be converted into an amide by reaction with the appropriate amine (e.g., 2,4-dimethylaniline) using coupling agents like EDC or DCC.
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Benzyl Substitution:
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The benzyl group can be introduced via alkylation using benzyl halides in the presence of a base.
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Medicinal Chemistry
Compounds containing dihydropyridine scaffolds are well-known for their biological activities:
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Calcium Channel Blockers: Many dihydropyridines are used as antihypertensive agents (e.g., nifedipine).
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Anti-inflammatory Agents: Structural analogs have shown potential for inhibiting enzymes like COX or LOX.
The specific substitution pattern of this compound suggests it could be investigated for similar pharmacological properties.
Materials Science
The aromatic and amide functionalities may lend themselves to applications in:
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Organic electronics (e.g., as precursors for semiconducting materials).
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Polymer science (e.g., as monomers for high-performance polymers).
Analytical Characterization
To confirm the identity and purity of this compound, standard analytical techniques would be employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | To determine the chemical environment of protons (H) and carbons (C). |
| Mass Spectrometry | To confirm molecular weight and fragmentation pattern. |
| FTIR Spectroscopy | To identify functional groups (e.g., C=O stretch for ketone and amide). |
| X-ray Crystallography | To elucidate the three-dimensional structure if crystals are available. |
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